(R)-2-Acetylamino-3-pyridin-3-YL-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Acetylamino-3-pyridin-3-YL-propionic acid is a chiral compound with significant importance in various scientific fields. This compound features a pyridine ring, an acetylamino group, and a propionic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.
Acetylation: The acetylation of the amino group is achieved using acetic anhydride under mild conditions.
Formation of Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions involving the addition of a propionic acid derivative to the pyridine ring.
Industrial Production Methods
In industrial settings, the production of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid is optimized for large-scale synthesis. This involves:
Catalysis: The use of catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetylamino-3-pyridin-3-YL-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid, such as:
Oxides: Formed through oxidation.
Amino Derivatives: Formed through reduction.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
®-2-Acetylamino-3-pyridin-3-YL-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Acetylamino-3-pyridin-3-YL-propionic acid: The enantiomer of the compound with different stereochemistry.
2-Acetylamino-3-pyridin-3-YL-propionic acid: The racemic mixture containing both ® and (S) forms.
Uniqueness
®-2-Acetylamino-3-pyridin-3-YL-propionic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
InChI Key |
YPRICIIQJIPLOM-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.